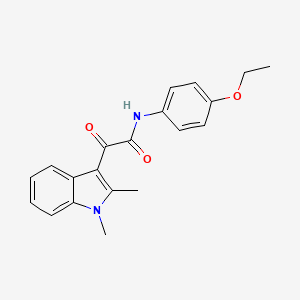![molecular formula C25H22N4O6 B2828300 methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 923192-46-5](/img/no-structure.png)
methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,2-d]pyrimidin-1(2H)-one ring, the introduction of the methoxybenzyl group, and the acylation of the amino group to form the benzoate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Anticancer Properties
Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has shown promise in inhibiting breast cancer. Researchers synthesized this compound and evaluated its cytotoxic activity against breast cancer cells. The molecular docking study revealed a more negative binding free energy than tamoxifen, suggesting its potential as an anticancer agent .
Hybrid Compound Synthesis
The compound was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Computational methods, including molecular docking and MD simulation, were employed to explore its potency against breast cancer .
ERα Inhibition
The title compound likely exerts its cytotoxic effects through ERα inhibition. Understanding its interaction with estrogen receptors is crucial for drug development .
Chalcone-Salicylate Hybridization
Chalcones are natural products with diverse biological activities. This compound combines chalcone and salicylic acid moieties, potentially enhancing its pharmacological properties. Further studies are needed to explore its full therapeutic potential .
In Silico Approaches
Computational tools, such as molecular docking and MD simulations, play a vital role in predicting drug behavior. Researchers used these methods to assess the compound’s binding affinity and stability .
Future Anticancer Drug Candidate
Given its cytotoxic activity and ERα inhibition, methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate holds promise as a potential anticancer drug candidate. Further preclinical and clinical investigations are warranted .
For more details, you can refer to the original research article here . If you have any other specific fields you’d like me to explore, feel free to ask! 😊
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde to form the Schiff base, which is then cyclized with acetic anhydride and ammonium acetate to form the pyrido[3,2-d]pyrimidine ring. The resulting compound is then acetylated with acetic anhydride and reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "4-methoxybenzaldehyde", "acetic anhydride", "ammonium acetate", "N-(tert-butoxycarbonyl)-L-aspartic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde in the presence of sodium hydroxide to form the Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride and ammonium acetate in dichloromethane to form the pyrido[3,2-d]pyrimidine ring.", "Step 3: Acetylation of the pyrido[3,2-d]pyrimidine ring with acetic anhydride and triethylamine in diethyl ether to form the intermediate.", "Step 4: Reaction of the intermediate with N-(tert-butoxycarbonyl)-L-aspartic acid in methanol to form the final product.", "Step 5: Methylation of the final product with methyl iodide and triethylamine in dichloromethane to form the methyl ester." ] } | |
Número CAS |
923192-46-5 |
Nombre del producto |
methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate |
Fórmula molecular |
C25H22N4O6 |
Peso molecular |
474.473 |
Nombre IUPAC |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30) |
Clave InChI |
JTQNLDBKUUWGJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)
![3-(2-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828224.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)


![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)
![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)
![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)